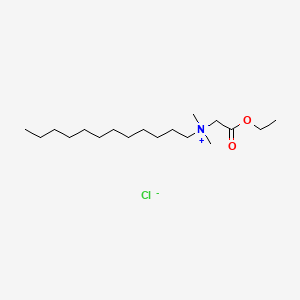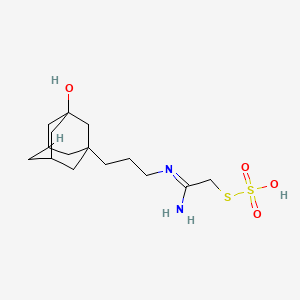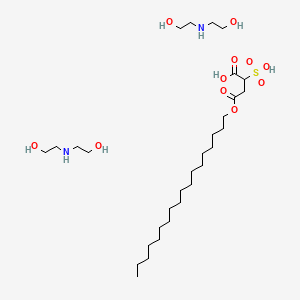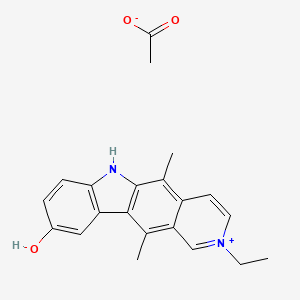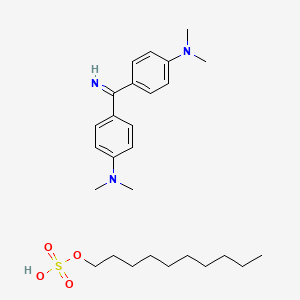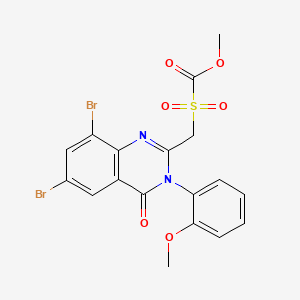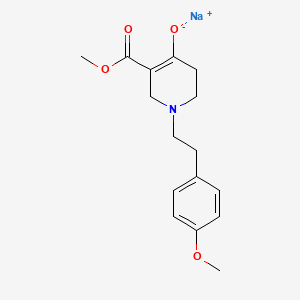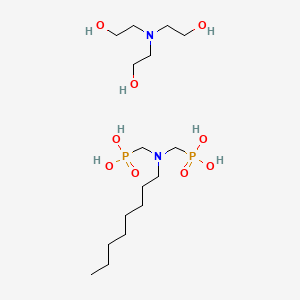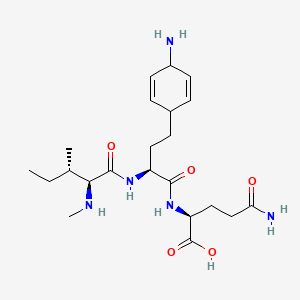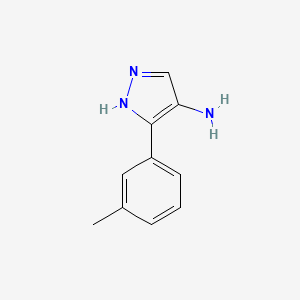
1H-Pyrazol-4-amine, 3-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is a heterocyclic compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoylacetonitrile with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound fits well into the binding pockets of these enzymes, leading to effective inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar pyrazole core but with different substituents, leading to variations in its chemical and biological properties.
3-Amino-4,5-dihydro-1-phenylpyrazole: Another related compound with a similar structure but different functional groups, affecting its reactivity and applications.
Uniqueness
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91857-96-4 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
GCHHQBUSOJUHCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


